molecular formula C17H19N3OS B2495205 3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-72-6

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2495205
M. Wt: 313.42
InChI Key: FCMYFDMCVMPKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The research in the area of pyrazolo[3,4-b]quinolin-5-one derivatives is driven by their potential applications due to their unique structural and chemical properties. These compounds have been synthesized and studied for their diverse chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related tricyclic linear 3,7,7-trimethyl pyrazolo[3,4-b]quinolin-5-ones involves reactions of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes, offering good yields through a regioselective process (Quiroga et al., 2001). This methodology provides a basis for synthesizing structurally similar compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by various spectroscopic methods. For instance, the supramolecular structure of a closely related compound, 3,7,7-trimethyl-4-(β-naphthyl)-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-one, was analyzed, revealing a hydrogen-bonding pattern forming anti-parallel chains and corrugated sheets (Cannon et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-b]quinolin-5-ones includes various reactions under catalyst-free conditions, leading to diverse derivatives with potential biological and pharmacological activities (Ezzati et al., 2017). These reactions often yield high selectivity and good to high product yields.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • The regioselective synthesis of tricyclic compounds including 3,7,7-trimethyl-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been demonstrated through reactions of amino-pyrazoles with dimedone and aldehydes, highlighting a methodology that yields these compounds in good outcomes. This research also delves into the reaction mechanism and structural studies of the tautomeric forms of these compounds (Quiroga et al., 2001).
  • Innovative one-pot synthesis methods in aqueous media have been developed for pyrazolo[3,4-b]quinolin-5(6H)-one derivatives, showcasing convenient operation, higher yields, and environmentally friendly procedures compared to previous methods. This approach leverages the three-component reaction of aromatic aldehydes, phenylpyrazolamine, and dimedone (Wang & Shi, 2012).
  • Efficient synthesis techniques utilizing ionic liquids for pyrazolo[3,4‐b]quinolin‐5(6H)‐one derivatives have been explored. This method highlights advantages such as easier work-up, milder reaction conditions, and short reaction times, positioning it as an environmentally benign alternative (Shi & Yang, 2011).

properties

IUPAC Name

3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)20-19-9)7-17(2,3)8-11(14)21/h4-6,15H,7-8H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMYFDMCVMPKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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